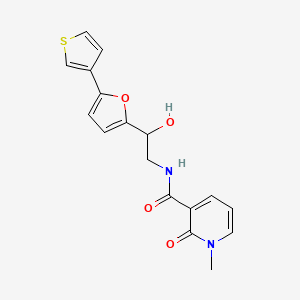

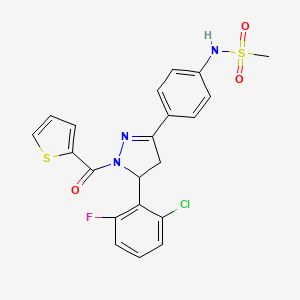

2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Amino-2-chlorophenyl)-1,6,2-thiazinane-1,1-dione" is not directly mentioned in the provided papers. However, the papers discuss related compounds with chlorophenyl groups and their synthesis, which may share some chemical properties and reactivity with the compound . The first paper discusses the synthesis of a series of triazine-thiones and their derivatives, which exhibit antibacterial activity . The second paper describes the synthesis of formazans from a Mannich base derived from a chlorophenyl amino thiadiazole, also noting their antimicrobial properties .

Synthesis Analysis

In the first paper, the synthesis begins with 1-(p-Chlorophenyl)-2-benzylmercapto-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-trazine-6-thiones, which are then treated with ammonia or hydrazine hydrate to yield amino/hydrazino derivatives. These derivatives are further reacted with aryl isothiocyanates or aryl aldehydes to produce thiocarbamides, thiosemicarbazides, and Schiff bases . The second paper outlines the synthesis of a Mannich base from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, followed by esterification, hydrazinolysis, and reaction with aldehydes to form Schiff bases and formazans .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in both papers were confirmed using various spectral techniques, including FTIR, 1H NMR, and mass spectrometry. These techniques are essential for determining the structure and confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in both papers include refluxing, esterification, hydrazinolysis, and the formation of Schiff bases. These reactions are typical in the synthesis of heterocyclic compounds and are used to introduce various functional groups into the molecule, which can significantly affect the chemical properties and biological activity of the compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-Amino-2-chlorophenyl)-1,6,2-thiazinane-1,1-dione" are not directly discussed, the papers provide insight into the properties of related compounds. The synthesized compounds were tested for their antibacterial activity, indicating that they have potential as antimicrobial agents. The studies suggest that the presence of chlorophenyl groups and other substituents in the molecular structure can influence the biological activity of these compounds .

Applications De Recherche Scientifique

Antifungal Activity

- A study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1

,5-a]pyridine-5-carbonitrile and explored its derivatives for antifungal activity (Ibrahim et al., 2008).

Structural Analysis and Synthesis

- The molecular structure and synthesis of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione have been examined, highlighting the importance of chlorophenyl rings in the structure (Lastovickova et al., 2018).

Corrosion Inhibition

- Thiazole and thiadiazole derivatives, including compounds with chlorophenyl groups, have been studied for their corrosion inhibition performance on iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).

Antimicrobial Agents

- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its application as antimicrobial agents has been explored (Sah et al., 2014).

Synthesis of Derivatives

- Research has been conducted on the synthesis of various derivatives of 4-amino antipyrine containing 1,3-thiazinan-4-one, demonstrating the versatility of this chemical structure (Alsahib & Baqer, 2021).

Synthesis and Characterization

- New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione have been synthesized and characterized (AL-Hiti & Abdalgabar, 2022).

Antitumor Activity

- Substituted 2-benzylidenebutane-1,3-dione and related analogues, including compounds with a 4-chlorophenyl group, have been evaluated for antitumor activity and molecular docking studies (Al-Suwaidan et al., 2015).

Antibacterial Agents

- The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones and their evaluation as antibacterial agents has been investigated (Sheikh et al., 2009).

Fluorescent Properties

- Syntheses and fluorescent properties of complexes of Europium(III) with ligands including 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1, 3-dione have been studied (Ma Kunpen, 2015).

Anticancer Agents

- A computational approach was used to develop new anticancer agents based on the 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones structure (Sheikh et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-4-(1,1-dioxothiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-16(13,14)15/h3-4,7H,1-2,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQJVTIQROXNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)

![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)

![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)